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Compound of Interest

Compound Name: Methyl L-leucinate

Cat. No.: B010346

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, serves as a critical
chiral building block in the synthesis of a variety of complex pharmaceutical agents. Its inherent
stereochemistry and versatile reactivity make it a valuable starting material for the construction
of molecules with specific biological activities, particularly in the development of antiviral and
peptide-based therapeutics. This guide provides a comprehensive overview of the properties,
applications, and synthetic methodologies associated with methyl L-leucinate in drug
development.

Physicochemical and Pharmacological Data

The utility of methyl L-leucinate in pharmaceutical synthesis is underpinned by its distinct
physicochemical properties and the pharmacological efficacy of the resulting drug molecules.
The following tables summarize key quantitative data for methyl L-leucinate and its
derivatives, as well as for prominent antiviral drugs synthesized using leucine-based synthons.
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Property Value Reference
Molecular Formula C7H1sNO:2 [1]
Molecular Weight 145.20 g/mol [1]

Melting Point (HCI salt) 151-153 °C [2][3]
Boiling Point (HCI salt) 169.2 °C at 760 mmHg [4115]
Density 0.955 g/cm? [4]

Optical Rotation (HCI salt) [0]22/D +13° (c = 2 in H20) [2][3]
Solubility (HCI salt) 50 mg/mL in H20 [4]

Table 1: Physicochemical Properties of Methyl L-leucinate and its Hydrochloride Salt

Referenc
Drug Target ICso Ki ECso ECo0
e
SARS-
Nirmatrelvir  CoV-2 19.2 nM 3.1 nM 62 nM 181 nM [6]
Mpro
0.69 ng/mL
o HIV-1
Lopinavir (serum- - - - [7]
Protease
free)
4.0 ng/mL
_ _ HIV-1
Ritonavir (serum- - - - [7]
Protease
free)

Table 2: Pharmacological Activity of Pharmaceuticals Derived from Leucine Analogs

Key Applications in Pharmaceutical Synthesis

Methyl L-leucinate and its derivatives are instrumental in the synthesis of several classes of
pharmaceuticals, most notably antiviral agents that target viral proteases.
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Antiviral Drug Synthesis: Nirmatrelvir and Lopinavir

Leucine derivatives are central to the structure of potent protease inhibitors. For instance, the
synthesis of nirmatrelvir, the active component in the COVID-19 therapeutic Paxlovid, often
involves intermediates derived from L-tert-leucine, a close structural analog of L-leucine.[8]
Similarly, lopinavir, an antiretroviral drug used to treat HIV/AIDS, incorporates a leucine-derived
fragment in its structure.[9] The bulky, hydrophobic side chain of leucine is crucial for fitting into
the active sites of viral proteases, thereby inhibiting their function and disrupting the viral life
cycle.

Peptide Synthesis

As an amino acid ester, methyl L-leucinate is a ready-to-use building block in both solution-
phase and solid-phase peptide synthesis (SPPS).[2][10] The methyl ester protects the
carboxylic acid functionality, allowing for the controlled formation of amide bonds at the N-
terminus. This is particularly useful in the synthesis of peptide-based drugs and research
peptides where precise sequence control is paramount. N-methylated derivatives of leucine are
also employed to enhance the metabolic stability and conformational properties of synthetic
peptides.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of
leucine derivatives in pharmaceutical synthesis.

Solution-Phase Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of an N-protected amino acid to
an amino acid ester, such as methyl L-leucinate, using 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling
reagents.

Materials:
e N-protected amino acid (e.g., Boc-L-Proline)

e Methyl L-leucinate hydrochloride
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBLt (1-hydroxybenzotriazole)

Diisopropylethylamine (DIEA) or Triethylamine (TEA)
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
1N HCI solution

Saturated NaHCOs solution

Saturated NaCl (brine) solution

Anhydrous MgSOa4 or Na2S0a

Procedure:

Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.

Add methyl L-leucinate hydrochloride (1.0 eq) to the solution.

Add DIEA or TEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
Cool the mixture to 0 °C in an ice bath.

Add EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCI,
saturated NaHCOs, and brine.

Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure to yield the crude dipeptide.

Purify the crude product by column chromatography on silica gel.
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Solid-Phase Peptide Synthesis (SPPS) using Methyl L-
leucinate

This protocol outlines the general steps for incorporating a methyl L-leucinate residue into a

growing peptide chain on a solid support using Fmoc chemistry.

Materials:

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

Fmoc-L-leucine

Coupling reagent (e.g., HBTU, HATU)

Activation base (e.g., DIEA, NMM)

Deprotection solution (e.g., 20% piperidine in DMF)

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

Washing solvents (e.g., DMF, DCM, Methanol)

Procedure:

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for
30-60 minutes.

Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for
20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound
amino acid.

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and
methanol to remove residual piperidine and byproducts.

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 eq), the coupling
reagent (3-5 eq), and the activation base (6-10 eq) in DMF. Allow to pre-activate for a few
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minutes.

o Coupling: Add the activated Fmoc-L-leucinate solution to the resin. Agitate for 1-2 hours at
room temperature.

e Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and
methanol to remove excess reagents and byproducts.

o Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

o Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage
cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain
protecting groups.

 Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase
high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of pharmaceuticals derived from
leucine-based building blocks and a typical workflow for their synthesis.

Assemble into

Mature Viral Proteins Infectious Virion

Gag-Pol Polyprotein

HIV-1 Protease
Inhibits

oprawe | — TTTee-- Non-infectious Virion
(Leucine-derived Inhibitor)

Click to download full resolution via product page

Caption: Inhibition of HIV-1 Protease by a Leucine-derived Inhibitor.
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Caption: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir.
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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow Incorporating L-Leucinate.
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Caption: Logical Flow from Methyl L-Leucinate to Pharmaceutical Application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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